molecular formula C14H14N2O2 B1593955 4,4'-Azodianisole CAS No. 501-58-6

4,4'-Azodianisole

Cat. No.: B1593955
CAS No.: 501-58-6
M. Wt: 242.27 g/mol
InChI Key: ICHNIWWYEHETFJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

4,4’-Azodianisole has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry.

Safety and Hazards

  • Hazard Statement : Harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Azodianisole can be synthesized through the diazotization of 4-methoxyaniline followed by coupling with another molecule of 4-methoxyaniline. The reaction typically involves the following steps:

    Diazotization: 4-Methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another molecule of 4-methoxyaniline in an alkaline medium to form 4,4’-Azodianisole.

Industrial Production Methods: Industrial production of 4,4’-Azodianisole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Azodianisole undergoes various chemical reactions, including:

    Oxidation: The azo linkage can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or aniline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like sodium dithionite (Na2S2O4) or zinc in acetic acid are employed.

    Substitution: Nucleophiles such as halides or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 4,4’-Azoxydianisole.

    Reduction: Formation of 4,4’-Hydrazodianisole or 4-methoxyaniline.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,4’-Azodianisole involves its interaction with molecular targets through the azo linkage. The compound can undergo reversible redox reactions, making it useful in various redox-sensitive applications. The methoxy groups enhance its solubility and reactivity, allowing it to participate in diverse chemical processes.

Comparison with Similar Compounds

    4,4’-Azoxydianisole: An oxidized form of 4,4’-Azodianisole with an azoxy linkage.

    4,4’-Hydrazodianisole: A reduced form with a hydrazo linkage.

    4,4’-Dimethoxyazobenzene: A compound with similar structure but different substituents.

Uniqueness: 4,4’-Azodianisole is unique due to its specific combination of methoxy groups and azo linkage, which imparts distinct chemical properties and reactivity. Its ability to undergo various redox reactions and participate in substitution reactions makes it versatile for multiple applications.

Properties

IUPAC Name

bis(4-methoxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHNIWWYEHETFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-58-6
Record name Diazene, bis(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Azodianisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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